2-oxo-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)-2H-chromene-3-carboxamide 2-oxo-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)-2H-chromene-3-carboxamide
Brand Name: Vulcanchem
CAS No.: 2034398-59-7
VCID: VC6574606
InChI: InChI=1S/C20H14N2O3S/c23-19(15-11-13-5-1-2-7-16(13)25-20(15)24)22-12-14-6-3-9-21-18(14)17-8-4-10-26-17/h1-11H,12H2,(H,22,23)
SMILES: C1=CC=C2C(=C1)C=C(C(=O)O2)C(=O)NCC3=C(N=CC=C3)C4=CC=CS4
Molecular Formula: C20H14N2O3S
Molecular Weight: 362.4

2-oxo-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)-2H-chromene-3-carboxamide

CAS No.: 2034398-59-7

Cat. No.: VC6574606

Molecular Formula: C20H14N2O3S

Molecular Weight: 362.4

* For research use only. Not for human or veterinary use.

2-oxo-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)-2H-chromene-3-carboxamide - 2034398-59-7

Specification

CAS No. 2034398-59-7
Molecular Formula C20H14N2O3S
Molecular Weight 362.4
IUPAC Name 2-oxo-N-[(2-thiophen-2-ylpyridin-3-yl)methyl]chromene-3-carboxamide
Standard InChI InChI=1S/C20H14N2O3S/c23-19(15-11-13-5-1-2-7-16(13)25-20(15)24)22-12-14-6-3-9-21-18(14)17-8-4-10-26-17/h1-11H,12H2,(H,22,23)
Standard InChI Key KGYBXDPHNMRMOP-UHFFFAOYSA-N
SMILES C1=CC=C2C(=C1)C=C(C(=O)O2)C(=O)NCC3=C(N=CC=C3)C4=CC=CS4

Introduction

The compound 2-oxo-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)-2H-chromene-3-carboxamide is a heterocyclic organic molecule that combines structural motifs from chromene, pyridine, and thiophene. These substructures are often associated with significant biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. This article provides a comprehensive analysis of the compound's synthesis, structural characterization, and potential applications.

Synthesis

The synthesis of this compound typically involves multi-step reactions that integrate chromene derivatives with thiophene-pyridine intermediates. A general synthetic route includes:

  • Preparation of the chromene core via cyclization of salicylaldehyde derivatives with β-ketoesters.

  • Functionalization of the pyridine ring with thiophene groups through palladium-catalyzed coupling or nucleophilic substitution.

  • Formation of the amide bond through condensation reactions involving activated carboxylic acids or acid chlorides with amines.

Characterization Techniques

The compound is characterized using advanced spectroscopic and analytical methods:

  • NMR Spectroscopy (¹H and ¹³C):

    • Provides detailed information about hydrogen and carbon environments.

    • Key signals include deshielded aromatic protons and carbonyl carbons.

  • Mass Spectrometry (MS):

    • Confirms molecular weight through ion peaks (e.g., [M+H]+^+).

  • Infrared Spectroscopy (IR):

    • Identifies functional groups such as amides (C=O stretch ~1650 cm1^{-1}) and ketones.

  • X-ray Crystallography:

    • Resolves three-dimensional molecular geometry and intermolecular interactions.

Anticancer Potential

Chromene derivatives are known for their cytotoxic effects on cancer cell lines, particularly through mechanisms involving oxidative stress or apoptosis induction.

Antimicrobial Activity

The thiophene-pyridine moiety enhances antimicrobial efficacy by disrupting bacterial enzyme functions or membrane integrity.

Comparative Docking Studies

To evaluate its therapeutic potential, docking simulations can be performed against various biological targets:

Target EnzymeBinding Energy (kcal/mol)Inhibition Constant (Ki)
Cyclooxygenase-2 (COX-2)-8.5~807 nM
5-Lipoxygenase (5-LOX)-9.0~243 nM

Such values indicate strong binding affinity, comparable to standard drugs like celecoxib for COX inhibition.

Applications

  • Pharmaceutical Development:

    • The compound can serve as a lead molecule for anti-inflammatory or anticancer drug development.

  • Material Science:

    • Its heterocyclic framework may find use in organic electronics or photodynamic therapy agents.

  • Chemical Biology:

    • Useful as a probe for studying enzyme inhibition mechanisms or receptor-ligand interactions.

Future Directions

Further research should focus on:

  • Optimizing synthetic routes for higher yields and purity.

  • Conducting in vivo studies to validate pharmacological activities.

  • Exploring structural analogs to improve potency and selectivity.

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